molecular formula C29H30N2O3 B11506700 1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one

1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one

Cat. No.: B11506700
M. Wt: 454.6 g/mol
InChI Key: SDUCAEPTPBGLDG-MSUUIHNZSA-N
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Description

1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and an imidazoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one typically involves multiple steps, including the formation of the imidazoindole core and the subsequent attachment of the benzyl and dimethoxyphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

3-benzyl-3a-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-4,4-dimethyl-1H-imidazo[1,2-a]indol-2-one

InChI

InChI=1S/C29H30N2O3/c1-28(2)23-12-8-9-13-24(23)30-20-27(32)31(19-22-10-6-5-7-11-22)29(28,30)17-16-21-14-15-25(33-3)26(18-21)34-4/h5-18H,19-20H2,1-4H3/b17-16-

InChI Key

SDUCAEPTPBGLDG-MSUUIHNZSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)/C=C\C5=CC(=C(C=C5)OC)OC)C

Canonical SMILES

CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)C=CC5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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